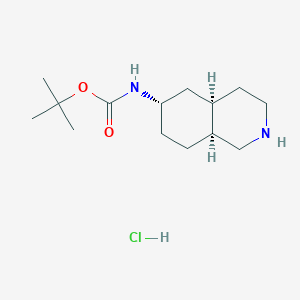
2-Bromo-4,6-difluoropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-difluoropyridin-3-amine is a chemical compound with the CAS Number: 1935454-68-4 . It has a molecular weight of 208.99 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3BrF2N2/c6-5-4 (9)2 (7)1-3 (8)10-5/h1H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Catalytic Amination
2-Bromo-4,6-difluoropyridin-3-amine is used in catalytic amination processes. Studies demonstrate its efficiency in reactions such as the palladium-catalyzed amination of aryl chlorides, bromides, and triflates, highlighting its role in facilitating these chemical processes (Wolfe et al., 2000).
Synthesis of Novel Pyridine-Based Derivatives
This compound is integral in synthesizing various novel pyridine-based derivatives. For example, its use in Suzuki cross-coupling reactions has been explored, illustrating its value in creating new chemical entities with potential applications in different fields, including medicinal chemistry (Ahmad et al., 2017).
Complex Ligand Formation
The compound is also used in the synthesis of complex ligands. Research on tripodal ligands using derivatives of this compound has shed light on their binding mechanisms and potential applications in coordination chemistry and catalysis (Benhamou et al., 2011).
Development of Fluorescent Derivatives
This compound plays a role in the development of fluorescent derivatives, contributing to the field of bioimaging and diagnostics. The creation of novel fluorescent molecules using this compound derivatives expands the tools available for biological and chemical analyses (Kingsbury et al., 2019).
Synthesis of Anticancer Agents
It has also been used in the synthesis of compounds with potential anticancer properties. Research has shown its application in creating quinazoline EGFR inhibitors, which are promising as targeted anticancer agents (Allam et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 2-Bromo-4,6-difluoropyridin-3-amine likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
Given its use in the suzuki–miyaura cross-coupling reaction, it can be inferred that it plays a role in the formation of carbon-carbon bonds .
Result of Action
Given its role in the suzuki–miyaura cross-coupling reaction, it can be inferred that it contributes to the formation of new carbon-carbon bonds .
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is tolerant of a variety of functional groups and can be carried out under mild conditions .
Properties
IUPAC Name |
2-bromo-4,6-difluoropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c6-5-4(9)2(7)1-3(8)10-5/h1H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVYFAIAVAFNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)Br)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2748860.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B2748862.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2748865.png)

![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide](/img/structure/B2748867.png)
![4-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2748868.png)
![6-Acetyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2748869.png)


![1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide](/img/structure/B2748879.png)


![2-chloro-4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-methylbenzamide](/img/structure/B2748883.png)
